molecular formula C22H19N3O B11601141 6-(4-Methoxyphenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline

6-(4-Methoxyphenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline

Cat. No.: B11601141
M. Wt: 341.4 g/mol
InChI Key: GGXWQBHCDCLJPB-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves the reaction of 2-aminobenzophenone with various reagents under specific conditions. One common method involves the cyclization of 2-aminobenzophenone with formamide in the presence of a catalyst . Another approach includes the reaction of 2-aminobenzophenone with aldehydes or ketones under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include various substituted quinazoline and quinazolinone derivatives, which have significant biological and pharmacological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(4-Methoxyphenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline include other quinazoline derivatives such as:

  • 4-(3H)-Quinazolinone
  • 2,4-Diaminoquinazoline
  • 6,7-Dimethoxyquinazoline

Uniqueness

What sets this compound apart from other similar compounds is its unique structure, which imparts specific biological activities. The presence of the 4-methoxyphenyl and 5-methyl groups enhances its interaction with molecular targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-5-methyl-6H-benzimidazolo[1,2-c]quinazoline

InChI

InChI=1S/C22H19N3O/c1-24-19-9-5-3-7-17(19)21-23-18-8-4-6-10-20(18)25(21)22(24)15-11-13-16(26-2)14-12-15/h3-14,22H,1-2H3

InChI Key

GGXWQBHCDCLJPB-UHFFFAOYSA-N

Canonical SMILES

CN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=C(C=C5)OC

Origin of Product

United States

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